molecular formula C7H9NO3 B6217460 (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2751696-92-9

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B6217460
CAS No.: 2751696-92-9
M. Wt: 155.2
InChI Key:
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Description

(1S,4S)-3-oxo-2-azabicyclo[221]heptane-4-carboxylic acid is a structurally unique compound belonging to the class of bicyclic lactams This compound is characterized by its rigid bicyclic framework, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of palladium-catalyzed reactions and the availability of starting materials suggest that it can be produced on a larger scale with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic framework, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, involving moderate temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds.

Scientific Research Applications

(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for precise binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the 3-oxo group. This unique combination of features imparts distinct reactivity and binding properties, making it a valuable compound in various scientific and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a carbonyl group, and carboxylation of the intermediate compound.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methylamine", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of a catalyst to form the bicyclic compound, 2,5-dioxabicyclo[2.2.1]hept-5-ene.", "Step 2: The bicyclic compound is then reacted with methylamine in the presence of sodium hydroxide to form the imine intermediate, (1S,4S)-3-azabicyclo[2.2.1]hept-2-ene.", "Step 3: The imine intermediate is oxidized to form the corresponding iminium ion, which is then hydrolyzed to form the ketone intermediate, (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane.", "Step 4: The ketone intermediate is then carboxylated using carbon dioxide in the presence of a base to form the final product, (1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid." ] }

CAS No.

2751696-92-9

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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